An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2,2-triethoxyacetate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,2,2-triethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula C10H20O5.[1][2] It is the ethyl ester of triethoxyacetic acid and is classified as an orthoester derivative. This colorless to pale yellow liquid possesses a pleasant odor.[2] Its unique structure, featuring three ethoxy groups attached to the α-carbon, imparts distinct chemical properties that make it a valuable reagent and intermediate in various synthetic applications, including in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2,2,2-triethoxyacetate, including its physical characteristics, reactivity, and spectroscopic profile, along with relevant experimental protocols and reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2,2,2-triethoxyacetate is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C10H20O5 | [1][2] |
| Molecular Weight | 220.26 g/mol | [1][2] |
| IUPAC Name | ethyl 2,2,2-triethoxyacetate | [1] |
| CAS Number | 57267-03-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pleasant | [2] |
| Boiling Point | 90-92 °C at 8 Torr | |
| Density (Predicted) | 1.018 ± 0.06 g/cm³ | |
| Storage | Sealed in a dry place at room temperature. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Ethyl 2,2,2-triethoxyacetate is expected to show signals corresponding to the four distinct ethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH2CH3 (Ester) |
| ~3.6 | Quartet | 6H | -C(OCH2CH3)3 |
| ~1.3 | Triplet | 3H | -OCH2CH3 (Ester) |
| ~1.2 | Triplet | 9H | -C(OCH2CH3)3 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~115 | C(OEt)3 |
| ~61 | -OCH2CH3 (Ester) |
| ~59 | -C(OCH2CH3)3 |
| ~15 | -C(OCH2CH3)3 |
| ~14 | -OCH2CH3 (Ester) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its ester and ether functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2975-2850 | C-H | Stretching |
| ~1750-1735 | C=O (Ester) | Stretching[3] |
| ~1250-1000 | C-O | Stretching (Ester and Ether)[3][4] |
Mass Spectrometry (MS) (Predicted)
The mass spectrum would likely exhibit fragmentation patterns characteristic of esters and orthoesters.
| m/z | Fragment Ion |
| 220 | [M]⁺ |
| 175 | [M - OCH2CH3]⁺ |
| 147 | [M - COOCH2CH3]⁺ |
| 103 | [C(OCH2CH3)3]⁺ |
| 45 | [OCH2CH3]⁺ |
Chemical Reactivity and Synthetic Applications
Ethyl 2,2,2-triethoxyacetate's reactivity is primarily governed by the ester and triethoxyacetal functional groups. It participates in a variety of important organic transformations.
Hydrolysis
Under acidic or basic conditions, Ethyl 2,2,2-triethoxyacetate can undergo hydrolysis. Acid-catalyzed hydrolysis is a reversible process that yields triethoxyacetic acid and ethanol.[5] Basic hydrolysis (saponification) is an irreversible reaction that produces the salt of triethoxyacetic acid and ethanol.
Caption: Hydrolysis pathways of Ethyl 2,2,2-triethoxyacetate.
Claisen Condensation
Ethyl 2,2,2-triethoxyacetate can serve as a substrate in Claisen condensations, a carbon-carbon bond-forming reaction, to produce β-keto esters.[2] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[6]
Caption: Generalized Claisen condensation workflow.
Nucleophilic Substitution
The ethoxy groups on the quaternary carbon can be susceptible to nucleophilic substitution, although this generally requires harsh reaction conditions.
Experimental Protocols
Synthesis of Ethyl 2,2,2-triethoxyacetate via the Pinner Reaction (General Procedure)
This protocol is a generalized procedure for the synthesis of orthoesters from nitriles, adapted for the synthesis of Ethyl 2,2,2-triethoxyacetate.
Materials:
-
Triethoxyacetonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of triethoxyacetonitrile in a minimal amount of anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution with stirring. The reaction is monitored by TLC until the starting nitrile is consumed.
-
The resulting imino ether hydrochloride precipitate is collected by filtration under an inert atmosphere and washed with anhydrous diethyl ether.
-
The imino ether hydrochloride is then added to an excess of anhydrous ethanol at room temperature and stirred.
-
The reaction mixture is heated to reflux until the alcoholysis is complete (monitored by GC or NMR).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield Ethyl 2,2,2-triethoxyacetate.
Caption: Synthetic workflow for Ethyl 2,2,2-triethoxyacetate.
Safety and Handling
Ethyl 2,2,2-triethoxyacetate is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H227: Combustible liquid[1]
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Conclusion
Ethyl 2,2,2-triethoxyacetate is a versatile chemical with a unique set of properties stemming from its orthoester-like structure. While detailed experimental data is somewhat limited in publicly accessible literature, its known reactivity in fundamental organic reactions like hydrolysis and Claisen condensation highlights its utility as a synthetic intermediate. The information provided in this guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this compound in their work. Further research into its spectroscopic characterization and exploration of its applications in novel synthetic methodologies is warranted.
References
- 1. Ethyl 2,2,2-triethoxyacetate | C10H20O5 | CID 5090273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 2,2,2-triethoxyacetate | 57267-03-5 [smolecule.com]
- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
